3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the reaction of 7-chloro-1,3-benzodioxole with acrylic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzodioxoles .
Scientific Research Applications
3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with methoxy groups instead of chlorine.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
3-(7-Chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7ClO4 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7ClO4/c11-7-3-6(1-2-9(12)13)4-8-10(7)15-5-14-8/h1-4H,5H2,(H,12,13) |
InChI Key |
JVQAFDBYQZAWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=CC(=O)O)Cl |
Origin of Product |
United States |
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